(R)-(-)-Nifenalol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-Nifenalol is a chiral beta-blocker used in the treatment of hypertension and certain types of arrhythmias. It is known for its ability to selectively block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Nifenalol typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method includes the reduction of a ketone precursor using a chiral reducing agent. The reaction conditions often involve low temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of ®-(-)-Nifenalol may involve large-scale resolution techniques or asymmetric synthesis using chiral catalysts. These methods are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
®-(-)-Nifenalol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ketone precursor to form the alcohol.
Substitution: Nucleophilic substitution reactions can modify the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-(-)-Nifenalol, such as its oxidized or reduced forms, and substituted aromatic compounds.
Scientific Research Applications
®-(-)-Nifenalol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of chiral synthesis and resolution.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Studied for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Used in the development of new beta-blockers and other cardiovascular drugs.
Mechanism of Action
®-(-)-Nifenalol exerts its effects by selectively binding to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it effective in treating hypertension and arrhythmias. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.
Metoprolol: Another selective beta-1 blocker commonly used in cardiovascular diseases.
Uniqueness
®-(-)-Nifenalol is unique due to its chiral nature, which allows for selective binding to beta-adrenergic receptors. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to non-selective beta-blockers.
Biological Activity
(R)-(-)-Nifenalol is a β-adrenergic blocker that has garnered attention for its pharmacological properties, particularly in cardiovascular medicine. As a selective antagonist, it plays a critical role in managing conditions like hypertension and arrhythmias. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.
This compound, a chiral compound, is derived from the aryloxypropanolamine class of β-blockers. Its structure allows for selective interaction with β-adrenergic receptors, primarily inhibiting the β1 subtype, which is predominantly located in cardiac tissues. This selective blockade leads to decreased heart rate and myocardial contractility, resulting in lowered blood pressure and reduced cardiac workload.
Efficacy in Blood Pressure Management
Numerous studies have demonstrated the efficacy of this compound in lowering blood pressure. A systematic review indicated that partial agonists like Nifenalol can reduce systolic blood pressure (SBP) by an average of 8 mmHg and diastolic blood pressure (DBP) by 4 mmHg in hypertensive patients . The drug's mechanism involves competitive inhibition at β1 receptors, leading to vasodilation and decreased cardiac output.
Case Studies
- Hypertensive Patients : In a double-blind placebo-controlled trial involving 605 patients, this compound was shown to significantly lower both SBP and DBP compared to placebo . The study highlighted that the maximum effect was observed at the initial dosing without further benefits from increased doses.
- Arrhythmias : Another study focused on patients with atrial fibrillation demonstrated that this compound effectively reduced the frequency of arrhythmias by stabilizing cardiac electrical activity through its β-blocking action .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its stereochemistry. Research indicates that its (R) enantiomer exhibits superior β-blocking activity compared to its (S) counterpart. The specific interactions at the receptor level are essential for its therapeutic effects .
Compound | Stereoisomer | SBP Reduction | DBP Reduction |
---|---|---|---|
Nifenalol | (R)-(-) | 8 mmHg | 4 mmHg |
Sotalol | (S)-(+) | Not significant | Not significant |
Pharmacokinetics
The pharmacokinetic profile of this compound shows rapid absorption with a peak plasma concentration achieved within 1-2 hours post-administration. Its half-life is approximately 6 hours, allowing for twice-daily dosing in clinical settings . The drug undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites with reduced activity.
Safety and Side Effects
While generally well-tolerated, some adverse effects associated with this compound include fatigue, dizziness, and bradycardia. Monitoring is advised during initial treatment phases to manage any potential side effects effectively .
Properties
CAS No. |
5302-35-2 |
---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(1R)-1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H16N2O3/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3/t11-/m0/s1 |
InChI Key |
UAORFCGRZIGNCI-NSHDSACASA-N |
Isomeric SMILES |
CC(C)NC[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.